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molecular formula C9H11NO4 B044546 4-Amino-3,5-dimethoxybenzoic acid CAS No. 123039-72-5

4-Amino-3,5-dimethoxybenzoic acid

Cat. No. B044546
M. Wt: 197.19 g/mol
InChI Key: LVDQOCGPVJLBKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04908470

Procedure details

258 g of copper(I) oxide and 1670 ml of sodium methylate solution (30% in methanol) were boiled at reflux (88°-93° C.) for 15 minutes while stirring and gassing with argon. At this temperature, there was added dropwise with simultaneous distillation a solution consisting of 531 g of 3,5-dibromo-4-aminobenzoic acid, 1670 ml of sodium methylate solution (30% in methanol) and 2700 ml of dimethylformamide (dried over molecular sieve). The solvent was subsequently further distilled. 2200 ml were distilled off in total. The resulting red suspension was stirred at 113°-114° C. for an additional 45 minutes. Thereafter, 1300 ml of dimethylformamide were distilled off in a water-jet vacuum. 7500 ml of 4N sodium hydroxide solution were added to the resulting red residue and the suspension was stirred at about 100° C. for 30 minutes. Thereby 800 ml were again distilled off. The hot suspension was suction filtered over an internal glass suction filter. The residue was suspended three times in 1800 ml of hot water and filtered off each time. The solution, cooled to 5° C., was adjusted to PH 5 with 2000 ml of acetic acid while stirring. The resulting brown suspension was suction filtered and the residue was washed with 1000 ml of ice-water. The residue was dried at 60° C. in a water-jet vacuum. The thus-obtained crude product was boiled up with 3200 ml of methanol. The brown suspension was suction filtered and the filtrate was evaporated to dryness. There were obtained 313 g (88%) of 4-amino-3,5-dimethoxybenzoic acid.
Name
sodium methylate
Quantity
1670 mL
Type
reactant
Reaction Step One
Quantity
531 g
Type
reactant
Reaction Step Two
Name
sodium methylate
Quantity
1670 mL
Type
reactant
Reaction Step Three
Quantity
2700 mL
Type
reactant
Reaction Step Four
Quantity
258 g
Type
catalyst
Reaction Step Five
Quantity
3200 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][O-:2].[Na+].Br[C:5]1[CH:6]=[C:7]([CH:11]=[C:12](Br)[C:13]=1[NH2:14])[C:8]([OH:10])=[O:9].CN(C)[CH:18]=[O:19]>[Cu-]=O.CO>[NH2:14][C:13]1[C:12]([O:2][CH3:1])=[CH:11][C:7]([C:8]([OH:10])=[O:9])=[CH:6][C:5]=1[O:19][CH3:18] |f:0.1|

Inputs

Step One
Name
sodium methylate
Quantity
1670 mL
Type
reactant
Smiles
C[O-].[Na+]
Step Two
Name
Quantity
531 g
Type
reactant
Smiles
BrC=1C=C(C(=O)O)C=C(C1N)Br
Step Three
Name
sodium methylate
Quantity
1670 mL
Type
reactant
Smiles
C[O-].[Na+]
Step Four
Name
Quantity
2700 mL
Type
reactant
Smiles
CN(C=O)C
Step Five
Name
Quantity
258 g
Type
catalyst
Smiles
[Cu-]=O
Step Six
Name
Quantity
3200 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux (88°-93° C.) for 15 minutes
Duration
15 min
ADDITION
Type
ADDITION
Details
At this temperature, there was added dropwise with simultaneous distillation a solution
DISTILLATION
Type
DISTILLATION
Details
2200 ml were distilled off in total
STIRRING
Type
STIRRING
Details
The resulting red suspension was stirred at 113°-114° C. for an additional 45 minutes
Duration
45 min
DISTILLATION
Type
DISTILLATION
Details
Thereafter, 1300 ml of dimethylformamide were distilled off in a water-jet vacuum
ADDITION
Type
ADDITION
Details
7500 ml of 4N sodium hydroxide solution were added to the resulting red residue
STIRRING
Type
STIRRING
Details
the suspension was stirred at about 100° C. for 30 minutes
Duration
30 min
DISTILLATION
Type
DISTILLATION
Details
Thereby 800 ml were again distilled off
FILTRATION
Type
FILTRATION
Details
filtered over an internal glass suction
FILTRATION
Type
FILTRATION
Details
filter
FILTRATION
Type
FILTRATION
Details
filtered off each time
STIRRING
Type
STIRRING
Details
while stirring
FILTRATION
Type
FILTRATION
Details
suction filtered
WASH
Type
WASH
Details
the residue was washed with 1000 ml of ice-water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The residue was dried at 60° C. in a water-jet vacuum
CUSTOM
Type
CUSTOM
Details
The thus-obtained crude product
FILTRATION
Type
FILTRATION
Details
suction filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C(=O)O)C=C1OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 313 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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